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Compound of Interest

Compound Name: (D-Phe7)-Somatostatin-14

Cat. No.: B12107583 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers an in-depth overview of the physicochemical properties, signaling

mechanisms, and standard experimental protocols for the synthetic peptide, (D-Phe7)-
Somatostatin-14. This analog of the native hormone somatostatin is of significant interest in

research and drug development due to its enhanced stability.

Core Physicochemical Properties
(D-Phe7)-Somatostatin-14 is a synthetic cyclic tetradecapeptide, structurally analogous to

endogenous somatostatin-14. The key modification is the substitution of the naturally occurring

L-Phenylalanine at position 7 with its D-enantiomer, a change that confers increased resistance

to enzymatic degradation.

Summary of Quantitative Data
The fundamental physicochemical characteristics of (D-Phe7)-Somatostatin-14 are detailed

below, providing essential data for experimental design and formulation.
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Property Value Reference(s)

Molecular Formula C76H104N18O19S2 [1]

Molecular Weight 1637.88 g/mol [1]

Amino Acid Sequence

H-Ala-Gly-Cys-Lys-Asn-Phe-D-

Phe-Trp-Lys-Thr-Phe-Thr-Ser-

Cys-OH (Disulfide bridge

between Cys3 and Cys14)

[1]

Appearance White lyophilized powder

Purity
Typically >95% as determined

by HPLC

Isoelectric Point (pI) ~8.46 (Calculated) [2][3]

Solubility

The parent compound,

Somatostatin-14, is soluble in

water up to 0.30 mg/mL.

Solubility is pH-dependent due

to ionizable groups. For acidic

peptides, basic buffers (e.g.,

0.1M ammonium bicarbonate)

can aid dissolution, while

acidic buffers (e.g., 25% acetic

acid) are suitable for basic

peptides. Organic solvents

such as DMSO may be

required for highly hydrophobic

peptides.

[4]

Storage and Stability

As a lyophilized solid, it is

stable for at least two years

when stored at -20°C.[5]

Stability in solution is

dependent on pH, buffer

composition, and temperature,

with degradation observed

over time.[6]
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Note on Isoelectric Point (pI) Calculation: The isoelectric point is the pH at which the peptide

carries no net electrical charge. This value was calculated based on the pKa values of the N-

terminal α-amino group (~9.69), the C-terminal α-carboxyl group (~2.34), and the side chains of

the two Lysine residues (~10.53). The pI is the average of the pKa values that flank the neutral,

zwitterionic state of the molecule.[2][3]

Signaling Pathways
Like its endogenous counterpart, (D-Phe7)-Somatostatin-14 mediates its biological effects by

binding to the five subtypes of somatostatin receptors (SSTR1-5), which are G-protein-coupled

receptors (GPCRs).[7] The activation of these receptors, primarily through coupling to inhibitory

G-proteins (Gαi), instigates a signaling cascade. The canonical pathway involves the inhibition

of adenylyl cyclase, which leads to a reduction in intracellular cyclic AMP (cAMP) levels.[1][7]

This, in turn, modulates the activity of protein kinase A (PKA) and other downstream effectors.

SSTR activation also influences cellular ion flux by activating potassium (K+) channels and

inhibiting voltage-dependent calcium (Ca2+) channels, and stimulates phosphotyrosine

phosphatases (PTPs) such as SHP-1.[1][8] These actions collectively result in the potent

inhibition of hormone secretion and cell proliferation.[8]
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Somatostatin Receptor Signaling Pathway

Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and

functional characterization of (D-Phe7)-Somatostatin-14.

Solid-Phase Peptide Synthesis (SPPS) and Purification
The synthesis of (D-Phe7)-Somatostatin-14 is achieved using Fmoc (9-

fluorenylmethyloxycarbonyl) based solid-phase chemistry, which allows for the efficient and

controlled assembly of the peptide chain on a solid support.[9][10]

Methodology:

Resin Swelling: Rink Amide resin is swelled in N,N-dimethylformamide (DMF) to prepare it

for synthesis.[11]
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Iterative Synthesis Cycle:

Fmoc-Deprotection: The N-terminal Fmoc group is removed with 20% piperidine in DMF.

Washing: The resin is washed thoroughly with DMF.

Amino Acid Coupling: The carboxyl group of the incoming Fmoc-protected amino acid is

activated with a coupling agent like HATU in the presence of a base (DIEA) and coupled to

the free amine on the resin.

Washing: The resin is washed again with DMF to remove excess reagents. This cycle is

repeated for each amino acid in the sequence.

Cleavage and Global Deprotection: The completed peptide is cleaved from the resin, and all

acid-labile side-chain protecting groups are removed using a cleavage cocktail, typically 95%

trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane.

Disulfide Bond Formation: The linear peptide is dissolved at a low concentration in an

aqueous buffer and subjected to air oxidation or a chemical oxidant to facilitate the formation

of the intramolecular disulfide bridge between Cys3 and Cys14.

Purification: The crude cyclic peptide is purified by reverse-phase high-performance liquid

chromatography (RP-HPLC) on a C18 column.

Final Product Preparation: The pure fractions are pooled and lyophilized to yield the final

peptide as a white, fluffy powder.
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Solid-Phase Peptide Synthesis Workflow
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Competitive Radioligand Binding Assay
To determine the affinity (Ki) of (D-Phe7)-Somatostatin-14 for its receptors, a competitive

binding assay is performed. This assay measures how effectively the test compound competes

with a radiolabeled ligand for binding to the receptor.[12][13]

Methodology:

Membrane Preparation: Membranes are prepared from cells overexpressing a specific SSTR

subtype. Cells are homogenized and subjected to differential centrifugation to isolate the

membrane fraction. Protein concentration is quantified.[12]

Assay Incubation: In a 96-well plate, a constant concentration of a suitable radioligand (e.g.,

[125I-Tyr11]-Somatostatin-14) is incubated with the receptor-containing membranes in the

presence of increasing concentrations of unlabeled (D-Phe7)-Somatostatin-14.

Separation: The binding reaction is terminated by rapid filtration through glass fiber filters.

The filters trap the membranes and any bound radioligand, while unbound radioligand

passes through.

Washing: Filters are quickly washed with ice-cold buffer to remove non-specifically bound

radioactivity.

Detection: The radioactivity captured on the filters is quantified using a gamma or scintillation

counter.

Data Analysis: A competition curve is generated by plotting the percentage of specific binding

against the logarithm of the competitor concentration. The IC50 (concentration causing 50%

inhibition of radioligand binding) is determined and converted to the inhibition constant (Ki)

using the Cheng-Prusoff equation.
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Competitive Binding Assay Workflow

Adenylyl Cyclase Inhibition Assay
The functional potency (EC50) of (D-Phe7)-Somatostatin-14 is evaluated by its ability to inhibit

adenylyl cyclase activity in a whole-cell assay.[14][15]
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Methodology:

Cell Preparation: SSTR-expressing cells are seeded in multi-well plates and grown to

confluence.

Assay Conditions: Cells are pre-incubated with a phosphodiesterase inhibitor to prevent

cAMP degradation.

Stimulation and Inhibition: Adenylyl cyclase is stimulated with an agent like forskolin.

Immediately after, cells are treated with a range of concentrations of (D-Phe7)-
Somatostatin-14.

Cell Lysis: The reaction is stopped, and cells are lysed to release intracellular cAMP.

cAMP Detection: The amount of cAMP in the lysate is quantified using a sensitive method,

such as a competitive enzyme-linked immunosorbent assay (ELISA) or a homogeneous

time-resolved fluorescence (HTRF) assay.

Data Analysis: A dose-response curve is constructed by plotting the inhibition of cAMP

production as a function of the peptide concentration. The EC50 value, representing the

concentration that elicits a half-maximal inhibitory response, is calculated from this curve.
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Adenylyl Cyclase Inhibition Assay

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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